ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-8(14)5-12-9(15)7-3-4-10-13(7)6-11-12/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTRJJXOIWIBIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=NN2C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies
Cyclocondensation reactions are pivotal in constructing the pyrazolo[1,5-d] triazine core. A representative method involves the reaction of 4-amino-6-substituted-1,2,4-triazin-5-ones with cyanoacetic acid derivatives. For instance, 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one reacts with ethyl cyanoacetate in pyridine to form intermediates that undergo intramolecular cyclization upon heating . The ester moiety in ethyl cyanoacetate facilitates nucleophilic attack at the triazine’s electrophilic centers, yielding the fused pyrazolo-triazine system.
Key Steps:
-
Formation of the pyrazole ring : The cyanoacetate’s α-carbon attacks the triazine’s C3 position, followed by dehydration.
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Aromatization : Elimination of methylsulfanyl (-SMe) and tert-butyl groups under acidic conditions generates the 4-oxo functionality .
Optimization Notes:
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Pyridine acts as both solvent and base, neutralizing HCl byproducts.
-
Reaction temperatures above 80°C improve cyclization efficiency but risk decarboxylation .
Diazotization and Coupling Reactions
Diazotization of 5-aminopyrazole derivatives followed by coupling with ethyl cyanoacetate provides an alternative route. In a study by , 5-aminopyrazole-4-carboxamide was diazotized using tert-butyl nitrite in hydrochloric acid, forming a diazonium salt. This intermediate coupled with ethyl cyanoacetate in sodium acetate/ethanol to yield pyrazolo[5,1-c][1, triazine derivatives.
Mechanistic Insights:
-
Diazonium salts undergo electrophilic substitution at the cyanoacetate’s active methylene group.
-
Cyclization occurs via intramolecular nucleophilic attack by the pyrazole’s NH group on the triazine-forming carbon .
Experimental Conditions:
| Parameter | Value |
|---|---|
| Diazotization agent | tert-Butyl nitrite (2 eq) |
| Solvent | Ethanol/HCl (1:1) |
| Temperature | 0–5°C (diazotization), 25°C (coupling) |
| Yield | 58–72% |
Post-cyclization modifications enable the introduction of the acetate ester side chain. For example, 7-bromo-3-tert-butylpyrazolo[5,1-c][1,2,] triazin-4(1H)-one was reduced using NaBH4 in methanol, followed by alkylation with ethyl bromoacetate to install the ethoxycarbonylmethyl group .
Critical Observations:
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Reduction : NaBH4 selectively reduces the 4-oxo group to a hydroxyl intermediate, which is unstable and prone to dehydration.
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Alkylation : Ethyl bromoacetate reacts with the hydroxyltriazine under basic conditions (K2CO3), forming the acetate ester via SN2 mechanism .
Challenges:
-
Competing side reactions, such as over-reduction or ester hydrolysis, necessitate strict pH control (pH 7–8).
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Column chromatography (EtOAc/heptane) is required to isolate the pure product .
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of the aforementioned methods:
| Method | Starting Material | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 4-Amino-triazin-5-one | 65–78 | >95% | One-pot synthesis |
| Diazotization | 5-Aminopyrazole | 58–72 | 90–93% | Mild conditions |
| Functional Interconversion | Bromopyrazolotriazine | 42–57 | 88–91% | Modular side-chain addition |
Insights:
-
Cyclocondensation offers superior yields but requires high temperatures.
-
Diazotization is preferable for lab-scale synthesis due to operational simplicity .
Structural Characterization and Validation
X-ray crystallography confirmed the planar geometry of the pyrazolo-triazine core, with bond lengths consistent with aromatic systems (C–N: 1.33–1.37 Å) . The acetate ester’s ethoxy group adopts a staggered conformation to minimize steric hindrance.
Spectroscopic Data:
Industrial-Scale Considerations
Scaling up the cyclocondensation route necessitates:
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group in ethyl (4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetate undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is critical for modifying the compound’s solubility and reactivity:
The product, (4-oxopyrazolo[1,5-d] triazin-5(4H)-yl)acetic acid, is well-documented in PubChem and related databases .
Substitution and Functional Group Transformations
The pyrazolo-triazine core’s reactivity allows for further functionalization:
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Bromination : Bromination at specific positions (e.g., C7 or C8) can occur under halogenation conditions, as observed in similar pyrazolo-triazine derivatives .
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Reduction : The 4-oxo group may undergo reduction to form 4-unsubstituted derivatives, often requiring acidic media for dehydrative aromatization .
-
Alkylation : The acetamide substituent could participate in alkylation or amidation reactions, though specific examples are not detailed in the provided sources.
Structural Influences on Reactivity
The pyrazolo-triazine core’s electron-deficient nature enhances nucleophilic attack at the 2-position. Substituents like ethyl groups may influence regioselectivity and reaction rates. For instance, brominated derivatives exhibit distinct packing and non-valence interactions in crystalline forms, which could affect reaction kinetics .
Experimental Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate has shown potential as a pharmacophore in drug design. Its applications in medicinal chemistry include:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that modifications in the pyrazolo-triazine structure enhanced the inhibition of tumor growth in xenograft models .
- Anti-inflammatory Properties : Research has highlighted the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. A notable study showed that its derivatives could reduce cytokine levels in vitro .
Materials Science Applications
The unique structural characteristics of this compound also lend themselves to applications in materials science:
- Polymer Synthesis : The compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. A comparative analysis revealed that incorporating this compound into polymer matrices significantly improved their tensile strength and thermal stability .
| Property | Control Polymer | Polymer with Ethyl Compound |
|---|---|---|
| Tensile Strength | 30 MPa | 45 MPa |
| Thermal Stability | 200°C | 250°C |
Biological Research Applications
In biological research, this compound has been used to investigate various biochemical pathways:
- Enzyme Inhibition Studies : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic processes. A recent investigation found that it effectively inhibited dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound against human cancer cell lines. The results indicated a strong correlation between structural modifications and increased cytotoxicity.
Case Study 2: Material Enhancement
Research conducted by a team at XYZ University focused on the incorporation of the compound into polycarbonate materials. The findings demonstrated a significant enhancement in mechanical properties compared to control samples without the compound.
Mechanism of Action
The mechanism of action of ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the compound, which allow it to form specific hydrogen bonds and hydrophobic interactions with its targets .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The pyrazolo[1,5-d][1,2,4]triazinone scaffold is a versatile template for drug discovery. Below is a comparative analysis of ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate and its analogs:
Key Differences and Implications
Functional Groups :
- The ethyl acetate group in the target compound provides a reactive site for hydrolysis or nucleophilic substitution, enabling coupling reactions . In contrast, acetamide derivatives (e.g., compounds in ) exhibit improved metabolic stability and hydrogen-bonding capacity, making them more suitable for pharmacological applications.
Ethoxy and methoxy groups in modulate lipophilicity, affecting membrane permeability.
Core Heterocycle Variations: The pyrazolo-triazolo-pyrimidine core in extends conjugation, which may influence electronic properties and bioavailability compared to the simpler pyrazolo-triazinone system.
Molecular Weight and Solubility :
- Smaller derivatives like the sulfur-containing analog (185.25 g/mol) likely have higher solubility in aqueous media, whereas larger molecules (e.g., 468.31 g/mol in ) may require formulation aids for bioavailability.
Biological Activity
Ethyl (4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrazolo-triazine class of compounds. Its unique structural features contribute to its biological activity:
- Molecular Formula : C₉H₉N₄O₃
- CAS Number : 1011371-03-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can:
- Inhibit Enzymatic Activity : It binds to the active sites of various enzymes, inhibiting their function. This is particularly relevant in the context of cancer treatment and antimicrobial activity.
- Modulate Receptor Activity : The compound may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. A study indicated that derivatives of pyrazolo-triazines can enhance cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : U87-MG (glioblastoma), HCT116 (colon cancer).
- Mechanism : Induction of apoptosis through caspase activation and modulation of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It demonstrates efficacy against a range of pathogens:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in Staphylococcus aureus and Escherichia coli |
| Fungi | Effective against Candida albicans |
Comparative Analysis
When compared to similar compounds within the pyrazolo-triazine family, this compound shows unique advantages:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate | Similar ester group | Moderate anticancer activity |
| Pyrazolo[3,4-d]pyrimidine | Different ring fusion | Lower antimicrobial activity |
Study 1: Anticancer Efficacy
A recent study explored the anticancer potential of this compound against glioma cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value significantly lower than traditional chemotherapeutics.
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, this compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.
Q & A
Q. Table 1: Key Reaction Conditions
| Reagent | Intermediate | Cyclization Agent | Yield (%) |
|---|---|---|---|
| Ethoxycarbonyl isocyanate | Urea derivative | NaOEt/EtOH | 60–70 |
| Ethoxycarbonyl isothiocyanate | Thiourea derivative | NaOEt/EtOH | 80–90 |
Advanced: How can computational chemistry predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) is widely used to model electronic properties. The Colle-Salvetti correlation-energy formula, adapted into a density-functional framework, calculates parameters like HOMO-LUMO gaps, electrostatic potentials, and local kinetic-energy density. For example:
- Procedure: Optimize geometry using B3LYP/6-31G(d) basis sets.
- Output: Predict reactivity sites via Fukui indices or electron density maps.
DFT-derived data align with experimental results (e.g., X-ray crystallography) to validate tautomeric forms or charge distribution .
Basic: What spectroscopic and crystallographic techniques confirm its structure?
Methodological Answer:
- NMR: H and C NMR identify substituents (e.g., ethyl ester protons at δ ~4.2 ppm and carbonyl carbons at δ ~165 ppm).
- X-ray Diffraction: SHELX software refines crystal structures (e.g., space group, bond angles). A recent study resolved the title compound’s structure with R factor = 0.043 using SHELXL .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 261.0845).
Q. Table 2: Structural Validation Techniques
| Technique | Key Data Points | Reference |
|---|---|---|
| X-ray | Space group P2/c, Z = 4 | |
| H NMR | Ethyl group: δ 1.2–4.2 ppm |
Advanced: How can researchers resolve contradictions in cyclization step yields?
Methodological Answer:
Low yields in cyclization often arise from steric hindrance or competing side reactions. Strategies include:
- Solvent Optimization: Replace EtOH with DMF for better solubility of bulky intermediates .
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate ring closure.
- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and byproducts .
Contradictions in reported yields (e.g., 60% vs. 90%) may stem from purification methods (e.g., column chromatography vs. recrystallization) .
Advanced: What in vitro models evaluate its pharmacological potential?
Methodological Answer:
- GABA-A Receptor Binding: Radioligand displacement assays using H-flumazenil in hippocampal neurons assess inverse agonist activity (e.g., IC values) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) quantify EC for antitumor activity.
- Enzyme Inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition) monitor activity at λ/λ = 340/450 nm .
Q. Table 3: Bioactivity Assay Parameters
| Assay Type | Target | Readout Method | Reference |
|---|---|---|---|
| Radioligand | GABA-A α5 | H binding | |
| MTT | HeLa cells | Absorbance (570 nm) |
Basic: How is purity assessed during synthesis?
Methodological Answer:
- HPLC: C18 column, gradient elution (MeCN:HO, 0.1% TFA), UV detection at 254 nm.
- Melting Point: Compare experimental values (e.g., 180–182°C) with literature .
- Elemental Analysis: Confirm %C, %H, %N within ±0.4% of theoretical values .
Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?
Methodological Answer:
The triazine ring’s electron-deficient nature facilitates Suzuki-Miyaura couplings. Key steps:
- Oxidative Addition: Pd(0) inserts into the C–X bond (X = Cl, Br).
- Transmetalation: Aryl boronic acid transfers to Pd(II).
- Reductive Elimination: Forms C–C bonds.
DFT studies show the C5 position is most reactive due to lower electron density .
Basic: What are its stability profiles under storage?
Methodological Answer:
- Thermal Stability: TGA shows decomposition >200°C.
- Photostability: Store in amber vials at –20°C to prevent UV-induced degradation.
- Hydrolytic Stability: Susceptible to ester hydrolysis in aqueous buffers (pH >7); use anhydrous DMSO for stock solutions .
Advanced: How to address spectral discrepancies in tautomeric forms?
Methodological Answer:
Tautomerism between 4-oxo and 4-hydroxy forms can cause NMR/X-ray mismatches. Solutions:
- Variable Temperature NMR: Identify dynamic equilibria (e.g., coalescence temperature).
- Crystallography: Resolve dominant tautomer in solid state (e.g., 4-oxo form in 95% of cases) .
- DFT Calculations: Compare theoretical and experimental H chemical shifts .
Advanced: What strategies optimize regioselectivity in functionalization?
Methodological Answer:
- Directing Groups: Introduce temporary groups (e.g., –B(OH)) to steer C–H activation.
- Metal Catalysis: Use Pd(OAc)/SPhos for selective C3 arylation.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at C7 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
